Home > Products > Screening Compounds P104649 > N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide - 1021094-21-2

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide

Catalog Number: EVT-3023915
CAS Number: 1021094-21-2
Molecular Formula: C25H26ClN7O
Molecular Weight: 475.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Ibrutinib (chemical name: Imbruvica) is a medication used to treat several types of B-cell cancers, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia []. It functions as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Relevance: While Ibrutinib's structure differs significantly from the target compound, it was used as a starting point for structure-guided drug design in a study aimed at developing potent inhibitors for FLT3-ITD []. This suggests that despite the structural differences, there might be overlapping target profiles or shared pharmacophores between Ibrutinib and the class of compounds represented by N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide, making it a relevant reference point.

CHMFL-FLT3-213 (Compound 14)

Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor with potent activity against FLT3-ITD and associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L []. It demonstrated promising antitumor activity in preclinical models of FLT3-ITD-positive AML.

Relevance: CHMFL-FLT3-213 was discovered through a structure-guided drug design approach using Ibrutinib as a starting point []. This suggests that CHMFL-FLT3-213 and N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide might share structural features important for targeting similar kinases or pathways.

N(4)-Methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: This compound is a member of the N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []. In the solid state, it forms hydrogen-bonded sheets through intermolecular interactions.

N(4)-Cyclohexyl-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: This is another example of an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine []. It also forms hydrogen-bonded sheets in its crystal structure.

N(4)-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: This compound belongs to the N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine family [] and forms hydrogen-bonded sheets in the solid state.

2-{4-(6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl}ethanol

Compound Description: This molecule is classified as an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine []. Unlike the previously mentioned compounds in this family, it forms a three-dimensional framework structure in the solid state.

N(4)-Methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine monohydrate

Compound Description: This compound is a member of the N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []. Its crystal structure reveals a two-dimensional arrangement stabilized by five independent hydrogen bonds.

N(4)-Ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate

Compound Description: This compound belongs to the family of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines and crystallizes as a hemihydrate [].

Relevance: It exhibits a very similar sheet structure to N(4)-(4-methoxyphenyl)-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, despite belonging to different space groups []. This structural similarity with another compound closely related to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide makes it relevant in understanding the structure-activity relationship of this compound class.

N(4)-(4-Methoxyphenyl)-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate

Compound Description: This molecule, also a member of the N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine family, crystallizes as a hemihydrate [].

Relevance: It exhibits a remarkably similar sheet structure to N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, despite belonging to different space groups []. This structural similarity with another compound closely related to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide makes it relevant in understanding the structure-activity relationship of this compound class.

N(4)-4-Benzyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine monohydrate

Compound Description: This is an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine that crystallizes as a monohydrate with Z’ = 2 in space group P2(1)/n [].

Compound Description: This compound, a pyrazolo[3,4-d]pyrimidine derivative, exists as an ethanol hemisolvate hemihydrate in its crystal structure [].

Relevance: Its sheet structure, composed of the pyrimidine and water components, closely resembles the sheets found in both N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate and N(4)-(4-methoxyphenyl)-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate [], which are structurally related to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide.

AMG 487 (VUF10085)

Compound Description: AMG 487, also known as VUF10085, is a potent and selective orally bioavailable CXCR3 antagonist [, ]. It exhibits dose- and time-dependent pharmacokinetics in humans due to the formation of an inhibitory metabolite (M2) that undergoes mechanism-based inhibition of CYP3A [].

NBI-74330 (VUF10472)

Compound Description: NBI-74330, also known as VUF10472, is a potent and selective CXCR3 antagonist belonging to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class [, ]. It exhibits noncompetitive antagonism and inverse agonism at CXCR3, effectively blocking the binding and function of CXCR3 chemokines [].

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist that displays a distinct chemotype compared to NBI-74330. It features a rigid, elongated structure with two basic groups (piperazinyl-piperidine) [].

Relevance: VUF11211 binds to CXCR3 in a manner distinct from NBI-74330, occupying both the minor and major pockets of the transmembrane domains []. Although structurally dissimilar to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide, understanding the binding interactions of VUF11211 with CXCR3 can provide insights for designing allosteric modulators for similar targets, particularly those in the chemokine receptor family.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide

Compound Description: This compound is a potent and selective orally bioavailable CXCR3 antagonist []. It exhibits dose- and time-dependent pharmacokinetics in humans due to the formation of an inhibitory metabolite (M2) that undergoes mechanism-based inhibition of CYP3A.

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase []. It exhibits limited brain distribution due to active efflux mechanisms at the blood-brain barrier.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor targeting all RAF isoforms []. Unlike CCT196969, it is a substrate for the efflux transporter Bcrp, limiting its brain distribution.

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a panRAF inhibitor that demonstrates a higher brain distribution compared to CCT196969 and LY3009120 []. It is a substrate for the efflux transporter Bcrp.

Overview

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic compound recognized for its potential applications in medicinal chemistry and biological research. The compound's structure features a complex arrangement that includes a benzylpiperazine moiety, a pyrazolo[3,4-d]pyrimidine core, and a naphthamide group, which together contribute to its unique properties and activities.

Source

This compound is cataloged under the CAS number 1021061-49-3 and has been characterized in various chemical databases, including PubChem and BenchChem. It is available for purchase from specialized chemical suppliers for research purposes.

Classification

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide falls under the category of pyrazolopyrimidine derivatives. These compounds are often studied for their pharmacological properties, particularly in the context of cancer research and neurological disorders.

Synthesis Analysis

Methods

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves multiple steps:

  1. Formation of 4-benzylpiperazine: This can be achieved through a nucleophilic substitution reaction between benzyl chloride and piperazine under basic conditions.
  2. Synthesis of 1H-pyrazolo[3,4-d]pyrimidine: This step involves cyclization reactions using appropriate precursors to create the pyrazolopyrimidine framework.
  3. Coupling Reaction: The final step involves coupling the synthesized 4-benzylpiperazine with the pyrazolopyrimidine and naphthamide components through suitable linkers under controlled conditions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, reaction time, and choice of solvents to ensure high yields and purity of the final product. Common reagents include strong bases for nucleophilic substitutions and coupling agents for the final assembly of the molecule.

Molecular Structure Analysis

Structure

The molecular formula of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is C29H29N7OC_{29}H_{29}N_{7}O. The compound features several functional groups that contribute to its chemical behavior:

  • Benzylpiperazine: A piperazine derivative that can influence binding interactions with biological targets.
  • Pyrazolo[3,4-d]pyrimidine: A bicyclic structure known for various biological activities.
  • Naphthamide Group: Enhances lipophilicity and may improve bioavailability.

Data

The molecular weight is approximately 491.6 g/mol, with specific structural characteristics computable via cheminformatics tools.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions:

  • Oxidation: Utilizing strong oxidizing agents like potassium permanganate can yield oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups using agents such as sodium borohydride.
  • Substitution Reactions: Depending on the conditions, it can participate in nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Reagents such as alkyl halides for substitution reactions and specific solvents are crucial for achieving desired outcomes in synthetic pathways.

Mechanism of Action

The mechanism of action for N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate various physiological pathways, making it an interesting candidate for therapeutic applications. Studies suggest potential effects on neurological pathways and cancer cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties like boiling point or melting point are not extensively documented, the compound is expected to exhibit moderate solubility in organic solvents due to its lipophilic nature.

Chemical Properties

The compound's reactivity profile suggests it can participate in oxidation-reduction reactions and substitutions due to the presence of multiple functional groups. Its stability under standard laboratory conditions makes it suitable for various experimental applications.

Applications

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide has several scientific applications:

  • Medicinal Chemistry: Investigated for potential therapeutic effects against cancer and neurological disorders due to its structural attributes.
  • Biological Research: Used in studies exploring interactions with macromolecules like proteins or nucleic acids.
  • Material Science: Explored as a building block for synthesizing new materials with unique properties.

This compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential biological activities.

Properties

CAS Number

1021094-21-2

Product Name

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-chlorobenzamide

Molecular Formula

C25H26ClN7O

Molecular Weight

475.98

InChI

InChI=1S/C25H26ClN7O/c26-21-8-4-7-20(15-21)25(34)27-9-10-33-24-22(16-30-33)23(28-18-29-24)32-13-11-31(12-14-32)17-19-5-2-1-3-6-19/h1-8,15-16,18H,9-14,17H2,(H,27,34)

InChI Key

KGMKTBNETYXHOE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.